molecular formula C14H9Cl2NO2 B12598092 2,5-Dichloro-3-(1H-indol-3-yl)benzene-1,4-diol CAS No. 647862-29-1

2,5-Dichloro-3-(1H-indol-3-yl)benzene-1,4-diol

Cat. No.: B12598092
CAS No.: 647862-29-1
M. Wt: 294.1 g/mol
InChI Key: LQVMTEYFAMCPSV-UHFFFAOYSA-N
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Description

2,5-Dichloro-3-(1H-indol-3-yl)benzene-1,4-diol is a compound that belongs to the class of organic compounds known as indoles. Indoles are heterocyclic compounds containing a pyrrole ring fused to a benzene ring. This specific compound is characterized by the presence of two chlorine atoms and a hydroxyl group on the benzene ring, as well as an indole moiety. Indole derivatives are significant due to their wide range of biological activities and applications in various fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dichloro-3-(1H-indol-3-yl)benzene-1,4-diol typically involves the reaction of 2,5-dichlorobenzene-1,4-diol with an appropriate indole derivative under specific conditions. One common method includes the use of palladium-catalyzed coupling reactions, such as the Sonogashira reaction, which involves the coupling of an aryl halide with an alkyne in the presence of a palladium catalyst and a base .

Industrial Production Methods: Industrial production of this compound may involve large-scale palladium-catalyzed coupling reactions, optimized for higher yields and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: 2,5-Dichloro-3-(1H-indol-3-yl)benzene-1,4-diol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of substituted indole derivatives.

Scientific Research Applications

2,5-Dichloro-3-(1H-indol-3-yl)benzene-1,4-diol has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Dichloro-3-(1H-indol-3-yl)benzene-1,4-diol involves its interaction with specific molecular targets and pathways. The indole moiety allows the compound to bind to various receptors and enzymes, influencing biological processes. For example, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .

Comparison with Similar Compounds

Uniqueness: 2,5-Dichloro-3-(1H-indol-3-yl)benzene-1,4-diol is unique due to the presence of both chlorine atoms and hydroxyl groups, which confer distinct chemical and biological properties. Its specific structure allows for unique interactions with biological targets, making it a valuable compound for research and industrial applications .

Properties

CAS No.

647862-29-1

Molecular Formula

C14H9Cl2NO2

Molecular Weight

294.1 g/mol

IUPAC Name

2,5-dichloro-3-(1H-indol-3-yl)benzene-1,4-diol

InChI

InChI=1S/C14H9Cl2NO2/c15-9-5-11(18)13(16)12(14(9)19)8-6-17-10-4-2-1-3-7(8)10/h1-6,17-19H

InChI Key

LQVMTEYFAMCPSV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C3=C(C(=CC(=C3O)Cl)O)Cl

Origin of Product

United States

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